molecular formula C9H15N3 B2872515 2-(1H-pyrazol-1-yl)cyclohexan-1-amine CAS No. 1017665-07-4

2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Cat. No.: B2872515
CAS No.: 1017665-07-4
M. Wt: 165.24
InChI Key: OEDWWEUVTQJUBT-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a pyrazole moiety and an amine group

Mechanism of Action

Target of Action

It has been suggested that it may interact with certain proteins or enzymes in the body, leading to its observed effects .

Mode of Action

It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclohexanone to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

      Step 1: Cyclohexanone is reacted with hydrazine to form cyclohexanone hydrazone.

      Step 2: The hydrazone undergoes cyclization with an appropriate reagent, such as acetic acid, to form the pyrazole ring.

      Step 3: The resulting pyrazole derivative is then subjected to reductive amination using ammonia or an amine source to introduce the amine group at the desired position.

  • Industrial Production Methods

    • Industrial synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction

    • Reduction of the pyrazole ring or the amine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic transformations.

Biology

    Enzyme Inhibition: It may serve as a scaffold for designing enzyme inhibitors, particularly targeting enzymes with active sites that can accommodate the pyrazole and amine functionalities.

Medicine

    Drug Development: The compound’s structure is conducive to modifications that can enhance its pharmacological properties, making it a candidate for developing new therapeutic agents.

Industry

    Material Science: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)cyclohexan-1-ol

    • Similar structure but with a hydroxyl group instead of an amine group.
    • Different reactivity and potential applications in medicinal chemistry.
  • 2-(1H-pyrazol-1-yl)cyclohexan-1-thiol

    • Contains a thiol group, which can impart different chemical properties and reactivity.

Uniqueness

  • The presence of the amine group in 2-(1H-pyrazol-1-yl)cyclohexan-1-amine makes it particularly versatile for further functionalization and derivatization, enhancing its utility in various applications compared to its hydroxyl or thiol analogs.

This compound’s unique combination of a pyrazole ring and a cyclohexane backbone, along with the reactive amine group, makes it a valuable building block in synthetic chemistry and a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

2-pyrazol-1-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDWWEUVTQJUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017665-07-4
Record name 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
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